![molecular formula C19H23NO3 B1232273 6-Ethylmorphine CAS No. 47252-06-2](/img/structure/B1232273.png)
6-Ethylmorphine
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Overview
Description
6-Ethylmorphine is a morphinane alkaloid.
Scientific Research Applications
Pharmacokinetics
The pharmacokinetic profile of 6-Ethylmorphine has been studied to understand its metabolism and excretion. Key findings include:
- Metabolism : this compound is metabolized primarily by the enzyme CYP2D6, which converts it into morphine and other metabolites. The efficiency of this metabolic pathway can vary significantly among individuals due to genetic polymorphisms in the CYP2D6 gene .
- Excretion : Studies indicate that approximately 77% of administered doses are recovered in urine within 48 hours, with the major metabolite being ethylmorphine-6-glucuronide . The time to peak concentration (tmax) for unchanged ethylmorphine is around 45 minutes, with a terminal elimination half-life of about 2 hours .
Pain Management
In clinical settings, this compound has been evaluated for its efficacy in managing severe pain, particularly in cancer patients. A study investigated the formulation of core-in-cup tablets containing ethylmorphine hydrochloride, demonstrating effective pain relief with sustained release characteristics .
Cough Suppression
As an antitussive agent, this compound is often combined with other medications like codeine to enhance its effectiveness in treating coughs associated with colds and lung infections. Its use in this context has been documented in various therapeutic formulations .
Case Studies
- Fatal Poisoning Incident : A notable case involved a 10-month-old boy who died after exposure to ethylmorphine-containing antitussive medication. This incident highlighted the potential risks associated with improper dosing and the importance of monitoring pediatric patients .
- Drug Testing Implications : Research has shown that the presence of ethylmorphine can complicate drug testing protocols due to its metabolic conversion to morphine. A study analyzed urine samples from subjects who had taken codeine and ethylmorphine, revealing significant differences in metabolite excretion based on CYP2D6 phenotypes .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
tmax (time to peak) | 45 minutes |
Half-life | 2 hours |
Urinary recovery | ~77% over 48 hours |
Major metabolite | Ethylmorphine-6-glucuronide |
Table 2: Clinical Applications of this compound
Application | Description |
---|---|
Pain Management | Effective analgesic for severe pain conditions |
Cough Suppression | Antitussive agent used in cough preparations |
Properties
CAS No. |
47252-06-2 |
---|---|
Molecular Formula |
C19H23NO3 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-7-ethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |
InChI |
InChI=1S/C19H23NO3/c1-3-22-15-7-5-12-13-10-11-4-6-14(21)17-16(11)19(12,18(15)23-17)8-9-20(13)2/h4-7,12-13,15,18,21H,3,8-10H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1 |
InChI Key |
SWYNUDMXTNTERF-SSTWWWIQSA-N |
SMILES |
CCOC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C |
Isomeric SMILES |
CCO[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3C |
Canonical SMILES |
CCOC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C |
Key on ui other cas no. |
47252-06-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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